2-Chloro-3-methylcyclopropane-1-carboxylic acid
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Overview
Description
2-Chloro-3-methylcyclopropane-1-carboxylic acid is a cyclopropane derivative with the molecular formula C₅H₇ClO₂ and a molecular weight of 134.56 g/mol This compound is characterized by the presence of a cyclopropane ring substituted with a chlorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylcyclopropane-1-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclopropanation of alkenes using carbenes or carbenoids. For example, the reaction of an alkene with dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide, can yield cyclopropane derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylates or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
2-Chloro-3-methylcyclopropane-1-carboxylic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The chlorine atom and carboxylic acid group can interact with different enzymes and receptors, influencing biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-Methylcyclopropane-1-carboxylic acid: Similar structure but lacks the chlorine atom.
2,2-Dichloro-1-methylcyclopropane-1-carboxylic acid: Contains two chlorine atoms and a methyl group, offering different reactivity and properties.
Uniqueness: 2-Chloro-3-methylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H7ClO2 |
---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
2-chloro-3-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7ClO2/c1-2-3(4(2)6)5(7)8/h2-4H,1H3,(H,7,8) |
InChI Key |
HDRLWBOIFVXHED-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1Cl)C(=O)O |
Origin of Product |
United States |
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